

Application Note: High-Precision Mercury Isotope Analysis Using Thallium as an Internal Standard

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Compound of Interest

Compound Name: Mercury;thallium

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The precise and accurate measurement of mercury (Hg) isotope ratios is crucial for a wide range of applications, including environmental monitoring, geochemical studies, and understanding mercury's biogeochemical cycle. Multi-Collector Inductively Coupled Plasma Mass Spectrometry (MC-ICP-MS) is a powerful technique for high-precision isotope ratio analysis. To correct for instrumental mass bias, an internal standard is often employed. Thallium (Tl) has been widely utilized as an internal standard for mercury isotope analysis due to its close mass to mercury and similar ionization behavior.^{[1][2]} This application note provides a detailed protocol for the use of thallium as an internal standard for the determination of mercury isotopic compositions in various environmental samples.

A key consideration when using thallium as an internal standard is the potential for mercury hydride (HgH_x) formation, which can interfere with the ²⁰⁵Tl/²⁰³Tl ratio used for mass bias correction.^{[1][2]} However, studies have shown that conducting measurements with high thallium concentrations and low mercury concentrations can minimize the impact of mercury hydride formation, enabling high-precision measurements.^{[1][2]}

Experimental Protocols

This section details the necessary reagents, sample preparation procedures, and instrumental analysis for mercury isotope analysis using thallium as an internal standard.

1. Reagents and Standards

- Acids: Concentrated nitric acid (HNO_3), hydrochloric acid (HCl), and bromine monochloride (BrCl) solution. All acids should be of high purity, trace metal grade.
- Reducing Agent: 3% (w/v) Stannous chloride (SnCl_2) solution: Dissolve 150 g of SnCl_2 in 500 mL of concentrated HCl and then dilute to 5 L with Milli-Q water.[3]
- Neutralizing Agent: 12% (w/v) Hydroxylamine hydrochloride ($\text{NH}_2\text{OH}\cdot\text{HCl}$) solution.
- Mercury Standard: National Institute of Standards and Technology (NIST) Standard Reference Material (SRM) 3133 Mercury Standard Solution.
- Thallium Internal Standard: NIST SRM 997 Thallium Isotopic Standard.
- Certified Reference Materials (CRMs): Appropriate CRMs for the sample matrix being analyzed (e.g., IAEA SL-1 for sediment, IAEA 407 for fish tissue).[4]

2. Sample Preparation

The appropriate sample preparation method depends on the sample matrix.

2.1. Acid Digestion for Biological Tissues, Sediments, and Soils[3][4]

- Weigh approximately 100 mg of freeze-dried biological tissue or 500 mg of sediment/soil into a clean digestion vessel.
- For biological tissues, add 2 mL of concentrated HNO_3 . [3] For sediments and soils, add 5 mL of aqua regia (3:1 $\text{HCl}:\text{HNO}_3$). [3]
- Heat the samples at 90°C for 8-10 hours. [4]
- After cooling, add BrCl solution (10% v/v) and heat for an additional 2 hours. [4]

- Cool the samples to room temperature and dilute with Milli-Q water to achieve a final acid content of less than 15%.[\[3\]](#)
- Analyze the total mercury concentration to determine the appropriate dilution for isotope analysis.

2.2. Combustion Method for Solid Samples[\[5\]](#)

- Solid samples are introduced into a furnace and combusted in an oxygen headspace at temperatures ranging from ambient to 800-1000°C.
- The combustion gases are passed through a second furnace at 1000°C to decompose any persistent mercury compounds.
- The gaseous mercury is then trapped in an oxidizing solution (e.g., inverse aqua regia).
- This method effectively removes the sample matrix, reducing potential interferences.

3. Instrumental Analysis (MC-ICP-MS)

- Sample Introduction: Samples and standards are introduced into the MC-ICP-MS using a gas-liquid separator (GLS).[\[3\]](#) The sample is mixed in-line with the SnCl_2 solution to reduce Hg^{2+} to volatile Hg^0 , which is then carried into the plasma by an argon gas stream.[\[3\]](#)
- Internal Standard Introduction: The thallium internal standard (e.g., 40 ng/mL NIST 997) is simultaneously introduced into the GLS as an aerosol using a desolvating nebulizer.[\[4\]](#)
- Mass Bias Correction: Instrumental mass bias is corrected by monitoring the known isotopic ratio of thallium ($^{205}\text{Tl}/^{203}\text{Tl} = 2.38714$).[\[5\]](#)[\[6\]](#)
- Data Acquisition: The instrument is tuned for optimal signal strength and stability. Data is acquired using a standard-sample bracketing approach, where each sample is bracketed by measurements of a mercury standard (NIST 3133) with a matched mercury concentration (within 10%) and acid matrix.[\[1\]](#)[\[4\]](#)
- Optimal Concentrations: To minimize mercury hydride formation, it is recommended to maintain high Tl concentrations (20 to 50 ng mL⁻¹) and low Hg concentrations (0.5 to 3.0 ng

mL⁻¹).[\[1\]](#)[\[2\]](#)

Data Presentation

The following tables summarize typical quantitative data for mercury isotope analysis using thallium as an internal standard.

Table 1: Recommended Instrumental Parameters and Operating Conditions

| Parameter | Value | Reference |
|--------------------------------|-----------------------------------------------------|-----------------------------------------|
| Instrument | Multi-Collector ICP-MS (e.g., Thermo Neptune) | [1] [3] |
| Sample Introduction | Gas-Liquid Separator (GLS) | [3] |
| Internal Standard Introduction | Desolvating Nebulizer (e.g., Apex-Q) | [4] |
| Hg Concentration | 0.5 - 3.0 ng mL ⁻¹ | [1] [2] |
| Tl Concentration | 20 - 50 ng mL ⁻¹ | [1] [2] |
| Tl Internal Standard | NIST SRM 997 | [1] [4] |
| Mass Bias Correction | Based on ²⁰⁵ Tl/ ²⁰³ Tl ratio | [5] |
| Data Acquisition Mode | Standard-Sample Bracketing | [3] [4] |

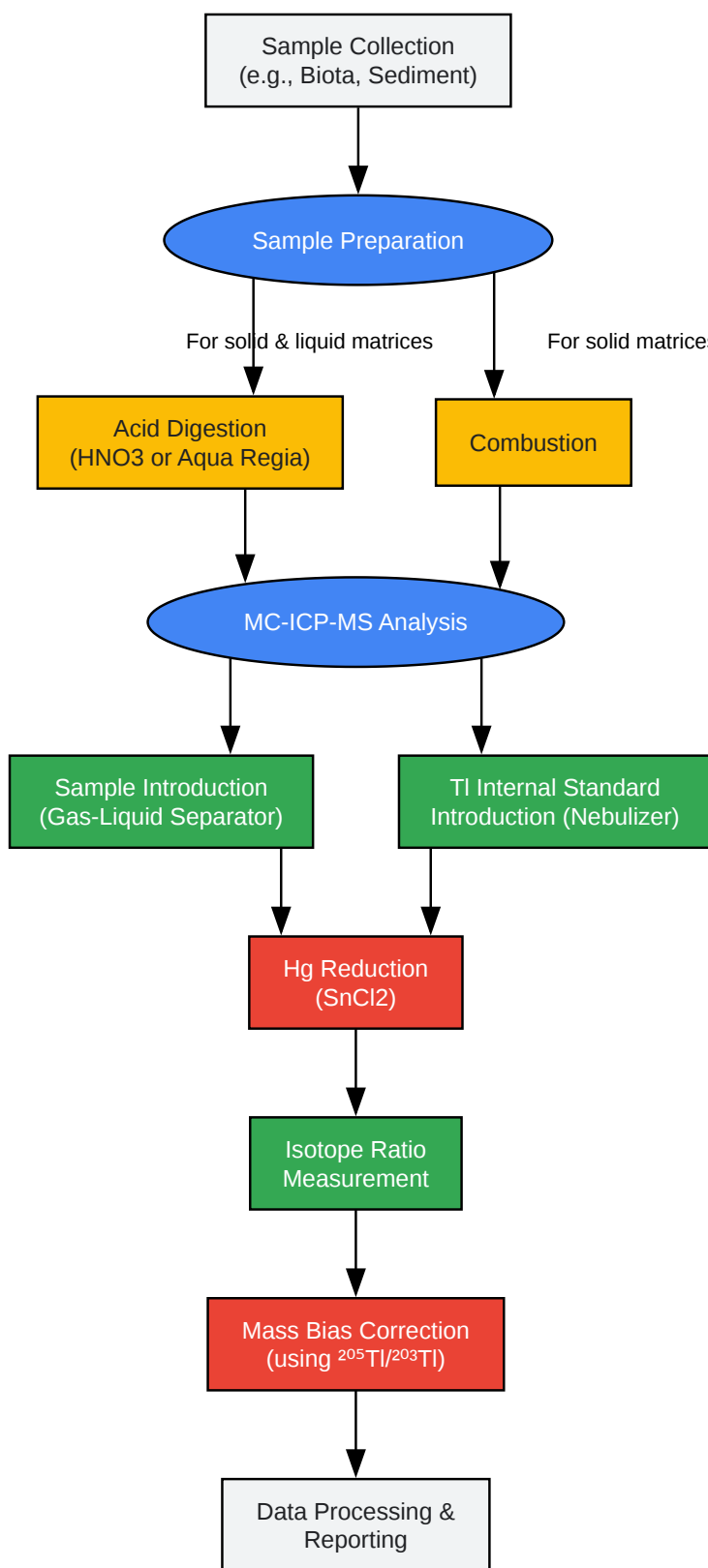
Table 2: Accuracy and Precision Data for Certified Reference Materials

| Certified Reference Material | Matrix | Measured $\delta^{202}\text{Hg}$ (‰) | Certified/Reference $\delta^{202}\text{Hg}$ (‰) | $\Delta^{199}\text{Hg}$ (‰) | Reference |
|------------------------------|------------------------|--------------------------------------|-------------------------------------------------|-----------------------------|-----------|
| NIST 8610 (UM-Almaden) | Standard Solution | -0.52 ± 0.07 (2SD, n=80) | -0.57 ± 0.06 (2SD, n=30) | -0.02 ± 0.05 | [4][7] |
| IAEA SL-1 | Sediment | - | - | - | [4] |
| IAEA 407 | Fish Tissue | - | - | - | [4] |
| ERM CE 464 | Tuna Fish | 0.66 ± 0.08 (2SD, n=3) | - | 2.31 ± 0.09 | [7] |
| TORT-2 | Lobster Hepatopancreas | 0.10 (n=1) | - | 0.79 | [7] |
| MESS-3 | Marine Sediment | -1.81 ± 0.08 (n=2) | - | 0.01 ± 0.03 | [7] |

Note: Dashes indicate data not provided in the cited sources.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for mercury isotope analysis using thallium as an internal standard.



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